3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid is a complex organic compound featuring a benzoic acid core linked to a piperidine ring through a benzylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the piperidine derivative with benzyl isocyanate, forming the benzylcarbamoyl piperidine intermediate.
Attachment to the Benzoic Acid Core: The final step involves coupling the benzylcarbamoyl piperidine intermediate with a benzoic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism by which 3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The benzylcarbamoyl group might facilitate binding to hydrophobic pockets, while the piperidine ring could interact with polar or charged regions of the target.
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound is similar in structure but features a tert-butoxycarbonyl group instead of a benzylcarbamoyl group.
4-(Benzylcarbamoyl)piperidine: Lacks the benzoic acid moiety but shares the piperidine and benzylcarbamoyl groups.
Uniqueness
3-[2-[4-(Benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile for various chemical reactions and potential biological interactions.
Properties
IUPAC Name |
3-[2-[4-(benzylcarbamoyl)piperidin-1-yl]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-20(14-17-7-4-8-19(13-17)22(27)28)24-11-9-18(10-12-24)21(26)23-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,23,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMKVCFZGJJAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C(=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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